molecular formula C19H26O3 B3432472 Bioallethrin CAS No. 260359-57-7

Bioallethrin

Cat. No. B3432472
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
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Description

Bioallethrin is a synthetic pesticide widely used to control insect pests . It is a brand name for an ectoparasiticide and consists of two of the eight stereoisomers of allethrin I in an approximate ratio of 1:1 . The wide use of bioallethrin has resulted in inevitable human exposure .


Chemical Reactions Analysis

Bioallethrin treatment results in loss of cell viability . Oxidative stress markers like lipid peroxidation and protein oxidation were significantly increased accompanied by a lower ratio of reduced to oxidized glutathione . Enhanced ROS generation was observed through fluorescence spectroscopy and microscopy .


Physical And Chemical Properties Analysis

Bioallethrin has a molecular formula of C19H26O3 and a molecular weight of 302.4 g/mol . It is a clear to amber viscous liquid .

Scientific Research Applications

Oxidative Damage and Cellular Toxicity

Bioallethrin, a synthetic pyrethroid, has been extensively studied for its effects on human cells under in vitro conditions. Research conducted by Arif et al. (2021) revealed that bioallethrin exposure leads to significant oxidative stress in human lymphocytes, characterized by increased levels of lipid peroxidation, protein oxidation, and a reduction in antioxidant enzyme activity. This oxidative stress results in DNA damage, mitochondrial dysfunction, and ultimately cell death through apoptosis and necrosis. The study highlights bioallethrin's potential to compromise the antioxidant defense system, leading to cellular and organelle toxicity (Arif, Quds, & Mahmood, 2021).

Effects on Human Erythrocytes

Further investigations by Arif et al. (2020) focused on the impact of bioallethrin on human erythrocytes, demonstrating that bioallethrin induces oxidative stress in these cells as well. The study found increased protein oxidation, lipid peroxidation, and a decrease in sulfhydryl group content, alongside significant alterations in erythrocyte morphology. These changes impair the oxygen-transporting ability of blood, suggesting a mechanism by which bioallethrin exerts its toxic effects on human health (Arif, Salam, & Mahmood, 2020).

Interaction with Hemoglobin

The interaction of bioallethrin with human hemoglobin has also been a subject of study, revealing that bioallethrin binds to hemoglobin, affecting its structure and function. This binding leads to a loss of hemoglobin function, which may have implications for oxygen transport within the body. This study, conducted by Arif et al. (2022), provides insight into the molecular interactions between bioallethrin and hemoglobin, further elucidating the systemic effects of bioallethrin exposure (Arif, Hashmi, Salam, Younus, & Mahmood, 2022).

Environmental Degradation and Removal Techniques

Research into the degradation of bioallethrin by photo-Fenton processes offers promising methods for the removal of this pesticide from the environment. Possetto et al. (2018) demonstrated that bioallethrin can be efficiently degraded in water using photo-Fenton and modified photo-Fenton processes, highlighting an environmentally friendly approach to mitigating the impact of bioallethrin contamination (Possetto, Natera, Sancho, García, & Massad, 2018).

Repellency Mechanism in Mosquitoes

A study on bioallethrin's role in mosquito repellency identified that it activates specific olfactory sensory neurons in Aedes aegypti, leading to spatial repellency. This research suggests that bioallethrin's repellent properties are mediated through the activation of olfactory receptors, providing a basis for the development of more effective mosquito repellents (Valbon, Andreazza, Oliveira, Liu, Feng, Hall, Klimavicz, Coats, & Dong, 2021).

Safety And Hazards

Bioallethrin is moderately toxic to mammals, is an endocrine disrupter, and an eye irritant . Ingestion of bioallethrin can produce life-threatening convulsions or coma . Less serious toxic effects include sore throat, nausea, vomiting, abdominal pain, mouth ulceration, increased secretions, and/or dysphagia .

Future Directions

The wide use of bioallethrin has resulted in inevitable human exposure . Therefore, future research should focus on understanding the full extent of its impact on human health and developing safer alternatives.

properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name BIOALLETHRIN
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DSSTOX Substance ID

DTXSID00180679
Record name Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

YELLOW VISCOUS LIQUID.
Record name BIOALLETHRIN
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Boiling Point

165-170, at 0.05kPa: 153 °C
Record name Bioallethrin
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Flash Point

65.6 °C o.c.
Record name BIOALLETHRIN
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Solubility

Solubility in water: none
Record name Bioallethrin
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Density

Relative density (water = 1): 1.00
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
Record name BIOALLETHRIN
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Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.
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Product Name

Bioallethrin

CAS RN

584-79-2, 260359-57-7, 28057-48-9
Record name Allethrin [BSI:ISO]
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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Record name (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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